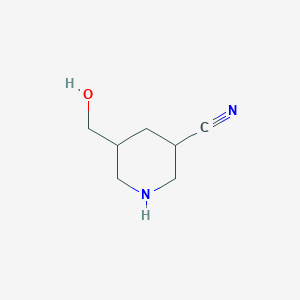
(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate is a complex organic compound with the molecular formula C12H14N2O4 This compound is characterized by its unique structure, which includes a dioxocyclohexadienyl group and an imidazolidinyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate typically involves multiple steps, starting with the preparation of the dioxocyclohexadienyl intermediate. This intermediate is then reacted with an imidazolidinyl acetate precursor under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction could produce various alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl acetate
- 2-(Imidazolidin-4-yl)acetic acid
- (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(pyrrolidin-4-yl)acetate
Uniqueness
(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 2-(imidazolidin-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in research for developing new chemical entities and studying complex biochemical interactions .
Eigenschaften
Molekularformel |
C12H14N2O4 |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
(3,6-dioxocyclohexa-1,4-dien-1-yl)methyl 2-imidazolidin-4-ylacetate |
InChI |
InChI=1S/C12H14N2O4/c15-10-1-2-11(16)8(3-10)6-18-12(17)4-9-5-13-7-14-9/h1-3,9,13-14H,4-7H2 |
InChI-Schlüssel |
QOZPVVDQKUAMIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NCN1)CC(=O)OCC2=CC(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


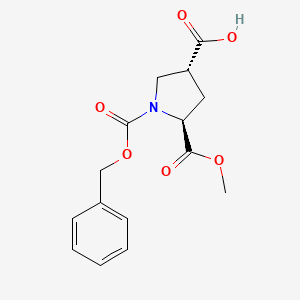



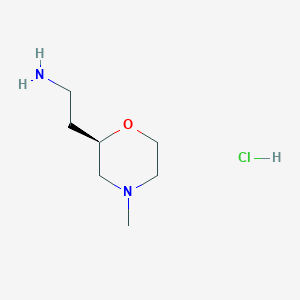
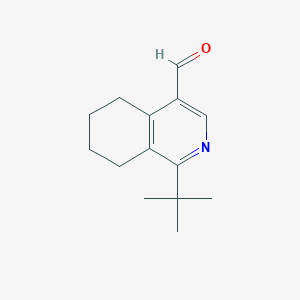
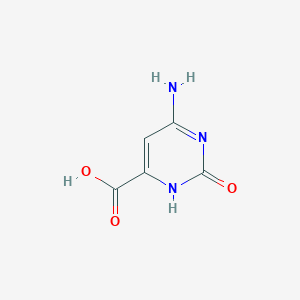
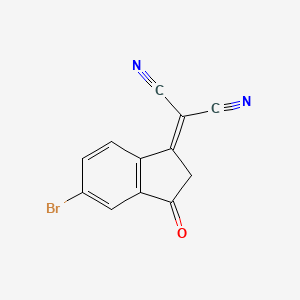
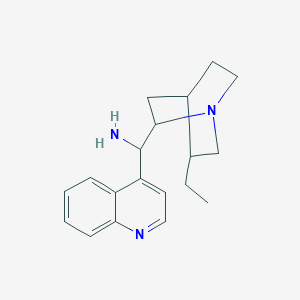
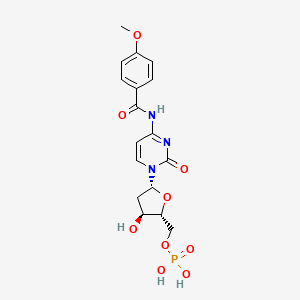
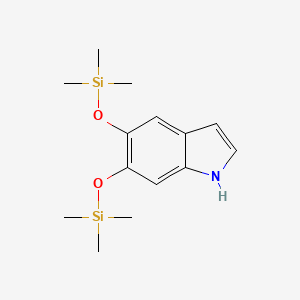
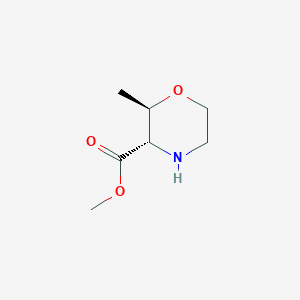
![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)
